molecular formula C8H9ClO3S B093703 2-Chloroethyl Benzenesulfonate CAS No. 16670-48-7

2-Chloroethyl Benzenesulfonate

Cat. No. B093703
Key on ui cas rn: 16670-48-7
M. Wt: 220.67 g/mol
InChI Key: CIIGWOXXOUVEAD-UHFFFAOYSA-N
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Patent
US06967204B2

Procedure details

2-Chloroethanol (1168 g, 975 mol) and benzene sulfonyl chloride (2780 g, 2015 mol) were stirred together at −5° C. and pyridine (2158 g, 2200 mol) was added over a 3 hours period, maintaining the temperature below 0° C. The reaction was stirred for a further 3 hours at −5° C. to 0° C. and was then allowed to warm to room temperature over 18 hours. After pouring into a mixture of ice (10 liters) and water (10 liters) the reaction was stirred for 15 minutes, extracted with ether (10 liters) and the organic phase was washed with 5N HCl (2×2 liters) and water (2×4 liters). It was then dried over MgSO4 and concentrated under reduced pressure to give benzene sulfonic acid 2-chloro-ethyl ester (1921 g) as an orange oil. 1H NMR (250 MHz, CDCl3): δ=7.78-8.02 (2H, m), 7.58-7.78 (3H, m), 420-4.45 (2H, t), 3.60-3.81 (2H, t) ppm.
Quantity
1168 g
Type
reactant
Reaction Step One
Quantity
2780 g
Type
reactant
Reaction Step One
Quantity
2158 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 L
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].[C:5]1([S:11](Cl)(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.N1C=CC=CC=1>O>[Cl:1][CH2:2][CH2:3][O:4][S:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
1168 g
Type
reactant
Smiles
ClCCO
Name
Quantity
2780 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
2158 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
ice
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for a further 3 hours at −5° C. to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C
STIRRING
Type
STIRRING
Details
was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (10 liters)
WASH
Type
WASH
Details
the organic phase was washed with 5N HCl (2×2 liters) and water (2×4 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCCOS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1921 g
YIELD: CALCULATEDPERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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